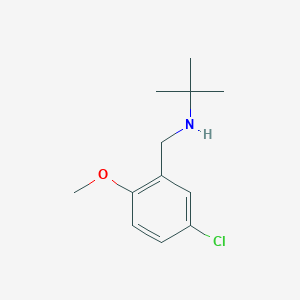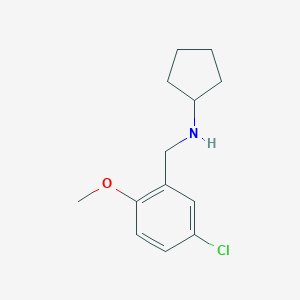![molecular formula C15H18N2O B499673 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol](/img/structure/B499673.png)
1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol is an organic compound with the molecular formula C15H18N2O It is a chiral molecule that contains a phenyl group, a pyridinylmethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1-phenyl-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and amine being mixed in a suitable solvent like methanol, followed by the gradual addition of the reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-amino-1-propanol
- 2-Pyridinecarboxaldehyde
- 1-Phenyl-2-[(2-pyridinylmethyl)amino]-1-butanol
Uniqueness
1-phenyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol is unique due to its combination of a phenyl group, a pyridinylmethyl group, and an amino alcohol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32g/mol |
IUPAC Name |
1-phenyl-2-(pyridin-2-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C15H18N2O/c1-12(15(18)13-7-3-2-4-8-13)17-11-14-9-5-6-10-16-14/h2-10,12,15,17-18H,11H2,1H3 |
InChI Key |
KFRCHOMNEXGBGX-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=N2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B499591.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499593.png)
![N-(5-bromo-2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499595.png)
SULFANYL]PROPYL})AMINE](/img/structure/B499596.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499597.png)


![4-{2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B499603.png)
![Methyl 2-(4-morpholinyl)-5-[(2,4,5-trimethoxybenzyl)amino]benzoate](/img/structure/B499605.png)
![2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B499606.png)
![1-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine](/img/structure/B499607.png)
![N-[(5-phenylfuran-2-yl)methyl]cyclopentanamine](/img/structure/B499609.png)
![Methyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzyl)amino]benzoate](/img/structure/B499610.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-(4-methylbenzyl)amine](/img/structure/B499611.png)
